Diisodecyl sebacate Diisodecyl sebacate
Brand Name: Vulcanchem
CAS No.: 28473-19-0
VCID: VC18406103
InChI: InChI=1S/C30H58O4/c1-27(2)21-15-9-7-13-19-25-33-29(31)23-17-11-5-6-12-18-24-30(32)34-26-20-14-8-10-16-22-28(3)4/h27-28H,5-26H2,1-4H3
SMILES:
Molecular Formula: C30H58O4
Molecular Weight: 482.8 g/mol

Diisodecyl sebacate

CAS No.: 28473-19-0

Cat. No.: VC18406103

Molecular Formula: C30H58O4

Molecular Weight: 482.8 g/mol

* For research use only. Not for human or veterinary use.

Diisodecyl sebacate - 28473-19-0

Specification

CAS No. 28473-19-0
Molecular Formula C30H58O4
Molecular Weight 482.8 g/mol
IUPAC Name bis(8-methylnonyl) decanedioate
Standard InChI InChI=1S/C30H58O4/c1-27(2)21-15-9-7-13-19-25-33-29(31)23-17-11-5-6-12-18-24-30(32)34-26-20-14-8-10-16-22-28(3)4/h27-28H,5-26H2,1-4H3
Standard InChI Key OAXZVLMNNOOMGN-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Diisodecyl sebacate (C<sub>28</sub>H<sub>50</sub>O<sub>4</sub>) consists of two isodecyl chains esterified to a sebacic acid backbone. The branching of the isodecyl groups confers low volatility and high plasticizing efficiency, distinguishing it from linear-chain sebacate esters like dioctyl sebacate . Its molecular weight of 450.7 g/mol and viscosity of 25–35 mPa·s at 20°C enable seamless integration into polymer networks without phase separation .

The compound’s biodegradability stems from ester linkages susceptible to hydrolysis under enzymatic or alkaline conditions. Unlike phthalates, which exhibit endocrine-disrupting potential, diisodecyl sebacate demonstrates negligible aquatic toxicity, with a 96-hour LC<sub>50</sub> >100 mg/L in Daphnia magna . Thermal gravimetric analysis reveals a decomposition onset at 240°C, making it suitable for high-temperature processing in PVC manufacturing .

Table 1: Comparative Properties of Sebacate Esters

PropertyDiisodecyl SebacateDioctyl Sebacate Dimethyl Sebacate
Molecular Weight (g/mol)450.7426.6202.2
Viscosity (mPa·s, 20°C)25–3518–223.5–4.0
Boiling Point (°C)265–270248–252295–300
ApplicationsPVC, coatingsAutomotive, textilesSolvents, lubricants

Synthesis and Industrial Production

Diisodecyl sebacate is synthesized via acid-catalyzed esterification of sebacic acid with isodecanol, typically employing sulfuric acid or p-toluenesulfonic acid as catalysts . The reaction proceeds under reflux at 150–180°C, with water removal via azeotropic distillation to shift equilibrium toward ester formation . Industrial-scale production achieves yields exceeding 90% through optimized molar ratios (sebacic acid:isodecanol ≈ 1:2.2) and catalyst concentrations (0.5–1.0 wt%) .

Alternative routes include transesterification of dimethyl sebacate with isodecanol, though this method incurs higher costs due to intermediate purification steps . Recent advances focus on solid acid catalysts (e.g., sulfonated graphene oxide) to improve recyclability and reduce wastewater generation . Post-synthesis, molecular distillation at 0.1–1.0 mmHg removes unreacted alcohols, yielding >99% purity grades suitable for pharmaceutical applications .

Applications in Polymer Science and Industry

PVC Plasticization

Diisodecyl sebacate’s primary application lies in flexible PVC formulations, where it reduces glass transition temperature (T<sub>g</sub>) from 85°C to -30°C at 40 phr (parts per hundred resin) loading . Its compatibility with PVC stems from dipole interactions between ester groups and chlorine atoms in the polymer backbone, facilitating homogeneous dispersion . Compared to di-2-ethylhexyl phthalate (DEHP), diisodecyl sebacate imparts superior UV stability, with tensile strength retention of 95% after 1,000 hours of QUV exposure .

Pharmaceutical and Biomedical Uses

In drug delivery systems, diisodecyl sebacate acts as a hydrophobic matrix for sustained-release tablets. Studies show zero-order kinetics for metformin hydrochloride release over 12 hours when incorporated at 20% w/w, attributed to its low water solubility (0.01 mg/L at 25°C) . Biocompatibility testing per ISO 10993-5 confirms non-cytotoxicity toward L929 fibroblasts at concentrations up to 500 μg/mL .

Specialty Coatings and Adhesives

High solvating power (Hildebrand solubility parameter δ = 18.5 MPa<sup>1/2</sup>) enables diisodecyl sebacate to dissolve nitrocellulose and polyurethanes in coating formulations . Automotive interior coatings incorporating 15–20% diisodecyl sebacate exhibit enhanced scratch resistance (ASTM D3363 hardness of 2H) and flexibility (180° bend test pass at -20°C) .

Environmental and Regulatory Considerations

The OECD 301F biodegradability test demonstrates 78% mineralization of diisodecyl sebacate within 28 days, outperforming phthalates (<40%) . Regulatory approvals include EU REACH Annex XIV (no restrictions) and FDA 21 CFR §178.3740 for food-contact polymers . Occupational exposure limits (OELs) are set at 5 mg/m<sup>3</sup> (8-hour TWA) due to mild respiratory irritation observed in rodent studies .

Market Trends and Future Outlook

The global diisodecyl sebacate market is projected to grow at 5.2% CAGR from 2025 to 2034, driven by PVC demand in emerging economies . Asia-Pacific dominates consumption (48% share), with China’s construction sector alone accounting for 320,000 metric tons annually . Innovations focus on bio-based isodecanol derived from vegetable oils, reducing the compound’s carbon footprint by 40% .

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